molecular formula C12H10BrN B1276324 4-Bromodiphenylamine CAS No. 54446-36-5

4-Bromodiphenylamine

Cat. No.: B1276324
CAS No.: 54446-36-5
M. Wt: 248.12 g/mol
InChI Key: CCIVUDMVXNBUCY-UHFFFAOYSA-N
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Description

4-Bromodiphenylamine (4-BDA) is an organic compound that belongs to the family of diphenylamines. It is a colorless, crystalline solid that is soluble in organic solvents. 4-BDA is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It is also used in the synthesis of organic compounds, as well as in the preparation of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

1. Analytical Chemistry Applications

A study demonstrated the use of a dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) to profile the distribution of a related compound, 4-bromophenyl-1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, in rat brain tissue sections. This method proved effective in detecting the drug at higher concentrations in specific brain regions and can be used for semiquantitative analysis of small polar drugs and metabolites (Goodwin et al., 2010).

2. Drug Metabolism Studies

Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (a structurally related compound) in rats has identified several urinary metabolites, suggesting multiple metabolic pathways operative in rats. This type of research is vital for understanding the biotransformation and potential toxic effects of similar compounds (Kanamori et al., 2002).

3. Study of Molecular Interactions

The electron ionization mass spectra of 4-bromodiphenylamine were investigated, providing insights into its primary and secondary fragmentations. This type of study is crucial for understanding the chemical behavior and molecular interactions of such compounds (Rezk et al., 2002).

4. Environmental Chemistry

A study demonstrated the decomposition of 4-bromobiphenyl in soil using microwave energy. This research is significant for understanding the environmental fate and potential remediation strategies for halogenated biphenyls (Abramovitch & Bangzhou, 1994).

Safety and Hazards

4-Bromodiphenylamine is classified as having acute toxicity (Category 4, Oral) and can cause skin irritation (Category 2) .

Biochemical Analysis

Biochemical Properties

4-Bromodiphenylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to bind with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the overall metabolic processes in the cell .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, such as enzymes and proteins. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound has been shown to affect cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to elicit a specific biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to form reactive intermediates, which can interact with cellular macromolecules, leading to potential toxic effects. The compound can also affect the levels of metabolites and the overall metabolic flux in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its activity and overall biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can exert its effects on cellular processes. The localization of this compound can affect its activity and function, including its interactions with enzymes and other biomolecules .

Properties

IUPAC Name

4-bromo-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIVUDMVXNBUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423761
Record name 4-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54446-36-5
Record name 4-Bromodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-diphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a 1-L conical flask, 51 g (0.3 mol) of diphenylamine was dissolved in 700 mL of ethyl acetate, and then 54 g (0.3 mol) of N-bromosuccinimide (abbreviation: NBS) was added to this solution. About 300 hours later, this mixture solution was washed with water, and then magnesium sulfate was added thereto to remove moisture. This mixture solution was filtered, and the filtrate was concentrated and collected. The object of the synthesis was obtained as 70 g of a dark brown oily substance in 94% yield.
Quantity
51 g
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reactant
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700 mL
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solvent
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54 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1000-mL Erlenmeyer flask were placed 20 g (118.1 mmol) of diphenylamine, 500 mL of chloroform, and an ellipsoidal stirring chip. In a 500-mL beaker was placed 113.8 g (236.2 mmol) of tetrabutylammoniumtribromide (TBABr3), which was dissolved in 200 mL of chloroform added later. The resulting solution was added dropwise to the chloroform-diphenylamine solution, and the mixture was stirred for 20 hours at room temperature in the air. Then, the chloroform-diphenylamine solution was transferred to a 1000-mL separatory funnel and washed seven times with 100 mL of saturated aqueous solution of sodium thiosulfate. The organic layer was transferred to a 1000-mL Erlenmeyer flask and then dehydrated with 100 g of anhydrous magnesium sulfate. With the anhydrous magnesium sulfate removed by filtration, the chloroform solution was transferred to a 1000-mL eggplant-shaped flask and freed of chloroform by means of an evaporator. The resulting crude product was purified by means of a silica gel column (hexane:chloroform=1:1) (Yields: 70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
113.8 g
Type
reactant
Reaction Step Two
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
chloroform diphenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4-Bromodiphenylamine?

A1: this compound consists of two phenyl rings connected by a nitrogen atom. The bromine atom is substituted at the para position of one of the phenyl rings. [] The dihedral angle between the two phenyl rings is 52.5° indicating they are not in the same plane. [] This non-planar conformation is further characterized by the pitch angles, which describe the angles between each phenyl ring and the plane defined by the C-N-C bond connecting them. []

Q2: How does the mass spectrometry fragmentation pattern of this compound provide insights into its structure?

A2: The electron ionization mass spectrum of this compound reveals a dominant molecular ion peak, signifying the molecule's stability under these conditions. [] Two primary fragmentation pathways are observed: the loss of the bromine atom (Br) and the loss of hydrogen bromide (HBr). [] These fragmentations support the presence of a bromine atom and an N-H group in the molecule.

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